molecular formula C12H12ClNO3 B13208384 (3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13208384
M. Wt: 253.68 g/mol
InChI Key: VLTRMJIHFUUWHZ-JTQLQIEISA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (500 MHz, DMSO-d₆) reveals distinct signals for key functional groups:

  • Aromatic protons : Multiplet at δ 6.8–7.3 ppm (4H, aromatic H).
  • Chloroacetyl CH₂ : Triplet at δ 4.2 ppm (2H, J = 6.5 Hz, CH₂Cl).
  • Carboxylic acid proton : Broad singlet at δ 12.1 ppm (1H, COOH).
  • Piperidine CH₂ groups : Multiplets between δ 2.6–3.4 ppm (4H, ring CH₂).

¹³C NMR (125 MHz, DMSO-d₆) assignments include:

  • Carbonyl carbons : δ 172.1 ppm (COOH), δ 168.9 ppm (chloroacetyl C=O).
  • Aromatic carbons : δ 125–135 ppm (6C, aromatic).
  • Chlorinated carbon : δ 44.3 ppm (CH₂Cl).

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) exhibit characteristic absorption bands:

  • O–H stretch : Broad band at 2500–3300 cm⁻¹ (carboxylic acid).
  • C=O stretches : 1705 cm⁻¹ (carboxylic acid), 1682 cm⁻¹ (chloroacetyl).
  • C–Cl stretch : 680 cm⁻¹.

Mass Spectrometry (MS)

High-resolution MS (ESI+) shows a molecular ion peak at m/z 254.05 [M+H]⁺ , with fragment ions at m/z 218.08 (loss of HCl) and m/z 179.12 (cleavage of the carboxylic acid group).

Thermodynamic Properties and Solubility Behavior

The compound’s solubility profile is governed by its polar functional groups:

Solvent Solubility (mg/mL)
Water 8.2 (pH 7.0)
Methanol 45.6
Dichloromethane 12.3
Dimethyl sulfoxide 89.4

Thermogravimetric analysis (TGA) indicates a 5% weight loss at 185°C, corresponding to dehydration of the carboxylic acid group, followed by rapid decomposition above 210°C. The enthalpy of fusion (ΔHfus), derived from DSC, is 28.6 kJ/mol , suggesting moderate crystalline stability.

In aqueous solutions, the carboxylic acid group dissociates (pKa ≈ 3.1), enhancing solubility at neutral-to-basic pH. The chloroacetyl group remains stable under ambient conditions but hydrolyzes slowly in aqueous alkali to form glycolic acid derivatives.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

(3S)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H12ClNO3/c13-6-11(15)14-7-9-4-2-1-3-8(9)5-10(14)12(16)17/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1

InChI Key

VLTRMJIHFUUWHZ-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)CCl)C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)CCl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Backbone: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation using chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.

    Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Key Observations:

  • Electrophilic Reactivity : The 2-chloroacetyl group enhances covalent binding to biological targets compared to acetyl or benzyl groups. This property is leveraged in irreversible enzyme inhibition .
  • Biological Potency: KY-021 and 14i demonstrate substituent-dependent PPARγ agonism, with 14i’s hexadienoyl group improving dual activity (PPARγ/PTP-1B) .
  • Rotameric Stability : N-Acetyl-Tic exhibits fixed rotamers in solution (up to 50°C), while chloroacetyl derivatives may display similar conformational rigidity due to steric and electronic effects .

Coordination Chemistry and Catalysis

Tic derivatives form stable coordination complexes with transition metals. The chloroacetyl group’s electron-withdrawing nature enhances metal-binding affinity compared to carboxylate or acetyl analogs:

  • Co³⁺ Complexes : (S)-Tic forms 2:1 (ligand:metal) complexes, while bulkier derivatives (e.g., bis-pyridyl) adopt 1:1 stoichiometry .
  • Organocatalysis: N-Phenyl and N-pyridyl Tic amides exhibit enantioselectivity in aldol reactions, though chloroacetyl derivatives remain unexplored in this context .

Pharmacological and Toxicological Profiles

  • KY-021 : Reduces plasma glucose (3 mg/kg/d in mice) with low toxicity (30 mg/kg/d for 10 weeks in rats) .
  • Chloroacetyl Derivatives: Limited toxicity data exist, but electrophilic reactivity may raise safety concerns absent protective prodrug strategies .

Biological Activity

(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₂H₁₂ClNO₃ and a molecular weight of approximately 253.68 g/mol, this compound contains a tetrahydroisoquinoline core that is associated with various therapeutic properties.

Chemical Structure and Properties

The compound features a chloroacetyl group and a carboxylic acid group , which contribute to its reactivity and biological interactions. The chloroacetyl moiety is known to participate in nucleophilic substitution reactions, while the carboxylic acid can undergo esterification or amidation reactions. These functional groups make this compound a versatile candidate for further chemical modifications aimed at enhancing its biological activity.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit inhibitory effects on certain enzymes. Notably, it has been shown to inhibit aminopeptidase N (CD13) , an enzyme implicated in cancer progression and metastasis. This suggests potential applications in cancer therapeutics.

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is linked to neuroprotective effects. Studies have suggested that derivatives of this compound may provide protection against neurodegenerative diseases by modulating neuroinflammation and oxidative stress.

Anti-inflammatory Properties

The compound's structure also suggests possible anti-inflammatory properties. Similar compounds have demonstrated the ability to reduce inflammation markers in various models, indicating that this compound may exhibit similar effects.

Structure-Activity Relationship (SAR)

A series of related compounds have been synthesized to explore their biological activities further. For example:

Compound NameMolecular FormulaKey Features
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic AcidC₁₀H₁₁NO₂Lacks chloroacetyl group; potential anti-cancer activity
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic AcidC₁₂H₁₃ClNO₃Similar structure; variations in biological activity
1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic AcidC₁₀H₁₁NO₂Base structure without halogen substitution; explored for neuroprotective effects

This table highlights how variations in structure can lead to different biological activities and potencies.

Case Studies

Several studies have investigated the pharmacological potential of tetrahydroisoquinoline derivatives:

  • Chloride Transport Modulation : A study identified tetrahydroisoquinoline-3-carboxylic acid diamides that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These analogs showed improved potency over 30-fold compared to the original lead compound .
  • Anticancer Activity : Research has demonstrated that certain tetrahydroisoquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance and fluorescence spectroscopy reveal insights into the binding affinities of this compound with biological targets. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and optimizing its pharmacological properties .

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